Cas no 129112-21-6 ((2-(Diethylcarbamoyl)phenyl)boronic acid)

(2-(Diethylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (2-(Diethylcarbamoyl)phenyl)boronic acid
- 2-(Diethylamino)Carbonylbenzeneboronic Acid
- 2-(Diethylcarbamoyl)benzeneboronic acid
- 2-(N,N-Diethylaminocarbonyl)phenylboronic acid
- Boronicacid, B-[2-[(diethylamino)carbonyl]phenyl]-
- [2-(diethylcarbamoyl)phenyl]boronic acid
- RARECHEM AH PB 0055
- N,N-Diethyl 2-boronobenzamide
- N,N-DIETHYL 4-BORONOBENZAMIDE
- 2-(N,N-DIETHYLCARBAMOYL)PHENYLBORONIC ACID
- 2-[(DIETHYLAMINO)CARBONYL]BENZENEBORONIC ACID
-
- MDL: MFCD01318988
- インチ: InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
- InChIKey: TULUDWZVHWOWHZ-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C(=O)C1=CC=CC=C1B(O)O
計算された属性
- せいみつぶんしりょう: 221.12200
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
じっけんとくせい
- ゆうかいてん: 64-70
- PSA: 60.77000
- LogP: -0.15160
(2-(Diethylcarbamoyl)phenyl)boronic acid セキュリティ情報
- 危害声明: Irritant/Keep Cold
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危険物標識:
(2-(Diethylcarbamoyl)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(2-(Diethylcarbamoyl)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D478155-500mg |
(2-(diethylcarbamoyl)phenyl)boronic acid |
129112-21-6 | 500mg |
$ 320.00 | 2022-06-05 | ||
Fluorochem | 211106-5g |
2-(Diethylcarbamoyl)phenyl)boronic acid |
129112-21-6 | 95% | 5g |
£972.00 | 2022-03-01 | |
TRC | D478155-50mg |
(2-(diethylcarbamoyl)phenyl)boronic acid |
129112-21-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
Apollo Scientific | OR7197-1g |
2-(Diethylcarbamoyl)benzeneboronic acid |
129112-21-6 | 95% | 1g |
£156.00 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTD259-100mg |
[2-(diethylcarbamoyl)phenyl]boronic acid |
129112-21-6 | 95% | 100mg |
¥211.0 | 2024-04-25 | |
A2B Chem LLC | AA45007-250mg |
2-(N,N-Diethylaminocarbonyl)phenylboronic acid |
129112-21-6 | 95% | 250mg |
$38.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246670-100mg |
(2-(Diethylcarbamoyl)phenyl)boronic acid |
129112-21-6 | 95% | 100mg |
¥274.00 | 2024-08-09 | |
1PlusChem | 1P000ZCF-100mg |
Boronic acid, B-[2-[(diethylamino)carbonyl]phenyl]- |
129112-21-6 | 95% | 100mg |
$23.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246670-1g |
(2-(Diethylcarbamoyl)phenyl)boronic acid |
129112-21-6 | 95% | 1g |
¥1328.00 | 2024-08-09 | |
1PlusChem | 1P000ZCF-250mg |
Boronic acid, B-[2-[(diethylamino)carbonyl]phenyl]- |
129112-21-6 | 95% | 250mg |
$38.00 | 2025-02-18 |
(2-(Diethylcarbamoyl)phenyl)boronic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
(2-(Diethylcarbamoyl)phenyl)boronic acidに関する追加情報
Introduction to (2-(Diethylcarbamoyl)phenyl)boronic Acid and Its Significance in Modern Chemical Research
The compound with the CAS number 129112-21-6, known as (2-(Diethylcarbamoyl)phenyl)boronic acid, represents a fascinating molecule with substantial implications in the field of chemical biology and pharmaceutical development. Boronic acids, a class of organoboron compounds, have garnered significant attention due to their unique chemical properties and broad applications. Specifically, (2-(Diethylcarbamoyl)phenyl)boronic acid has emerged as a critical intermediate in various synthetic protocols, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the use of boronic acids for the development of novel therapeutic agents. The ability of boronic acids to form stable complexes with diols and other functional groups has made them indispensable tools in drug discovery. For instance, (2-(Diethylcarbamoyl)phenyl)boronic acid has been employed in the synthesis of protease inhibitors, which are essential for treating a variety of diseases, including cancer and infectious disorders. The diethylcarbamoyl moiety in its structure contributes to its stability and reactivity, making it an ideal candidate for further functionalization.
The significance of this compound is further underscored by its role in materials science. Boronic acids have been explored as components in self-healing materials and smart polymers due to their ability to undergo reversible coordination with metals and other small molecules. This property has opened up new avenues for developing advanced materials with tunable properties. Recent studies have demonstrated that (2-(Diethylcarbamoyl)phenyl)boronic acid can be incorporated into polymer matrices to create materials that exhibit remarkable self-repair capabilities, thereby extending the lifespan and functionality of various products.
Moreover, the compound has found applications in the field of biocatalysis. Boronic acids can act as ligands for transition metals, facilitating catalytic reactions that are otherwise difficult to achieve under mild conditions. This has led to the development of novel biocatalytic systems that are more efficient and environmentally friendly. Researchers have utilized (2-(Diethylcarbamoyl)phenyl)boronic acid as a ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for pharmaceutical applications.
The versatility of (2-(Diethylcarbamoyl)phenyl)boronic acid is also reflected in its use as a building block for more complex molecules. Its boronic acid moiety allows for facile coupling with various organic substrates through cross-coupling reactions, while the diethylcarbamoyl group provides additional sites for further functionalization. This dual functionality has made it a valuable reagent in synthetic organic chemistry. For example, it has been used in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules.
In conclusion, (2-(Diethylcarbamoyl)phenyl)boronic acid (CAS no. 129112-21-6) is a multifaceted compound with broad applications across multiple disciplines. Its role in pharmaceutical development, materials science, and biocatalysis highlights its importance as a chemical intermediate. As research continues to uncover new applications for boronic acids, compounds like this one are poised to play an even greater role in advancing scientific and technological innovation.
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